molecular formula C19H21NO5 B14955374 N-(2-methoxyethyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

N-(2-methoxyethyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

Cat. No.: B14955374
M. Wt: 343.4 g/mol
InChI Key: OZLJVDVJDYYZDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxyethyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a synthetic furocoumarin derivative characterized by a fused furo[3,2-g]chromen core substituted with three methyl groups at positions 2, 3, and 5, and an acetamide side chain modified with a 2-methoxyethyl group. This compound belongs to a class of psoralen analogs, which are widely investigated for their biological activities, including antifungal, anticancer, and photosensitizing properties .

Properties

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide

InChI

InChI=1S/C19H21NO5/c1-10-12(3)24-16-9-17-14(7-13(10)16)11(2)15(19(22)25-17)8-18(21)20-5-6-23-4/h7,9H,5-6,8H2,1-4H3,(H,20,21)

InChI Key

OZLJVDVJDYYZDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCOC)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The furo[3,2-g]chromen core is a common feature among analogs, but substituents on the acetamide side chain and the aromatic system significantly influence biological activity and physicochemical properties. Key analogs include:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol)
N-(2-Methoxyethyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide (Target Compound) 2,3,5-Trimethyl; 2-methoxyethyl acetamide C₂₂H₂₅NO₆ 399.44
N-((3-Fluorophenyl)carbamothioyl)-2-(5-methyl-7-oxo-3-(p-tolyl)-7H-furo[3,2-g]chromen-6-yl)acetamide (II-13) 3-Fluorophenyl carbamothioyl; p-tolyl group C₂₈H₂₂FN₂O₄S 501.13
N-((2-Hydroxyethyl)carbamothioyl)-2-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide (II-20) 2-Hydroxyethyl carbamothioyl; phenyl group C₂₄H₂₂N₂O₅S 462.51
2-[3-(4-Chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide 4-Chlorophenyl; pyridinyl ethyl acetamide C₂₉H₂₆ClN₂O₄ 525.98

Key Observations :

  • Electron-Withdrawing Groups : The 3-fluorophenyl group in II-13 enhances lipophilicity and may improve membrane permeability .
  • Hydrophilic Modifications : The 2-hydroxyethyl group in II-20 increases solubility but may reduce blood-brain barrier penetration .
  • Aromatic Diversity : Substitution with chlorophenyl () or indolyl groups () introduces steric and electronic variations impacting target binding .

Physicochemical Properties

Property Target Compound II-13 II-20 Compound
LogP (Predicted) 3.2 4.1 2.8 3.9
Solubility (mg/mL) 0.12 0.08 0.25 0.07
Hydrogen Bond Donors 1 2 3 1

Insights :

  • Higher LogP values correlate with increased lipophilicity (e.g., II-13), favoring tissue penetration but risking metabolic instability.
  • The hydroxyethyl group in II-20 improves aqueous solubility, critical for intravenous formulations .

Comparative Challenges and Opportunities

  • Metabolic Stability : The 2-methoxyethyl group in the target compound may resist oxidative metabolism better than II-20’s hydroxyethyl group .
  • Synthetic Scalability : ’s method using ZnCl₂ is cost-effective but requires stringent purification to remove metal residues .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-methoxyethyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide, and how can reaction efficiency be optimized?

  • Methodology :

  • Step 1 : React the furochromen core (e.g., 2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl acetic acid) with chloroacetyl chloride in the presence of triethylamine (TEA) as a catalyst under reflux conditions (4–6 hours). Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3) .
  • Step 2 : Introduce the 2-methoxyethylamine group via nucleophilic substitution. Use DMF as a solvent with potassium carbonate (K₂CO₃) to deprotonate the amine and drive the reaction to completion at room temperature .
  • Purification : Recrystallize the crude product using a pet-ether/ethyl acetate gradient or silica gel column chromatography (eluent: CH₂Cl₂/MeOH 95:5) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Key Techniques :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent positions and acetamide linkage. For example, the methoxyethyl group shows a triplet at δ 3.3–3.6 ppm (CH₂-O-CH₃) and a singlet for the methyl groups on the furochromen core (δ 1.2–2.1 ppm) .
  • IR Spectroscopy : Confirm the presence of carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ (furochromen ketone) and ~1650 cm⁻¹ (acetamide) .
  • TLC/HPLC : Monitor purity with TLC (Rf ~0.5 in hexane:EtOAc 7:3) or reverse-phase HPLC (C18 column, acetonitrile:water 70:30) .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the furochromen core be addressed?

  • Strategies :

  • Directing Groups : Introduce electron-withdrawing groups (e.g., acetyl) at specific positions to control electrophilic substitution patterns. For example, acetylation at the 4-position of the furochromen core enhances reactivity at the 6-position for acetamide coupling .
  • Catalytic Systems : Use palladium-catalyzed reductive cyclization or acid-mediated coupling to improve selectivity. Evidence from similar furochromen derivatives suggests Pd(OAc)₂ with formic acid derivatives enhances yields .

Q. What computational or experimental approaches are suitable for studying structure-activity relationships (SAR) of this compound?

  • SAR Workflow :

  • Analog Synthesis : Prepare derivatives with modified substituents (e.g., methoxyethyl → hydroxyethyl or phenyl groups) using methods in .
  • Biological Assays : Test analogs in target-specific models (e.g., hypoglycemic activity in Wister albino mice for diabetes research or antifungal assays as in ).
  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., PPAR-γ for hypoglycemic activity) .

Q. How can tautomerism or polymorphism in the furochromen-acetamide structure be detected and resolved?

  • Detection Methods :

  • Variable-Temperature NMR : Monitor chemical shift changes in DMSO-d₆ at 25–80°C to identify tautomeric equilibria (e.g., keto-enol shifts) .
  • X-ray Crystallography : Resolve crystal structures to confirm polymorphic forms. For example, evidence from similar acetamide derivatives shows distinct packing patterns in monoclinic vs. orthorhombic systems .

Q. What strategies mitigate conflicting bioactivity data across studies (e.g., antifungal vs. hypoglycemic effects)?

  • Troubleshooting :

  • Standardize Assays : Replicate experiments under controlled conditions (e.g., identical cell lines, dosing schedules). For example, discrepancies in hypoglycemic activity may arise from variations in mouse strains or feeding protocols .
  • Metabolic Profiling : Use LC-MS to identify metabolites that may interfere with bioactivity. Prior studies on furochromen derivatives detected hydroxylated metabolites altering efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.